molecular formula C10H12INO B14806903 (4-Cyclopropoxy-2-iodophenyl)methanamine

(4-Cyclopropoxy-2-iodophenyl)methanamine

Cat. No.: B14806903
M. Wt: 289.11 g/mol
InChI Key: TVEAYPIPLNYSKR-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-2-iodophenyl)methanamine is an organic compound with the molecular formula C10H12INO It features a cyclopropoxy group and an iodine atom attached to a phenyl ring, with a methanamine group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-2-iodophenyl)methanamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-2-iodophenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce the corresponding amine.

Scientific Research Applications

(4-Cyclopropoxy-2-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-2-iodophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropoxy-2-iodophenyl)methanamine is unique due to the presence of both the cyclopropoxy group and the iodine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

(4-cyclopropyloxy-2-iodophenyl)methanamine

InChI

InChI=1S/C10H12INO/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5,8H,3-4,6,12H2

InChI Key

TVEAYPIPLNYSKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)CN)I

Origin of Product

United States

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